molecular formula C12H14N2O5 B2910970 N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide CAS No. 433252-94-9

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide

Cat. No.: B2910970
CAS No.: 433252-94-9
M. Wt: 266.253
InChI Key: VWBDYJKLXCSJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide, also known as BDOX, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDOX is a small molecule that has been shown to exhibit a range of biological effects, making it a promising candidate for use in various research applications.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide in lab experiments is its small size and relative ease of synthesis. This compound has also been shown to have low toxicity in cells, making it a potentially safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of interest is the investigation of this compound's effects on other pathways and receptors, which could lead to the development of new therapeutic applications. Finally, the development of new methods for synthesizing and delivering this compound could also be an area of future research.

Synthesis Methods

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 3-hydroxypropylamine with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of oxalyl chloride and subsequent reaction with hydroxylamine hydrochloride to form this compound.

Scientific Research Applications

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects, which could make it a promising therapeutic option for diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-oxidative effects, which could make it a potential treatment option for conditions such as atherosclerosis and heart failure.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-5-1-4-13-11(16)12(17)14-8-2-3-9-10(6-8)19-7-18-9/h2-3,6,15H,1,4-5,7H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDYJKLXCSJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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